molecular formula C17H14O3S B2936106 (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 623117-42-0

(Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2936106
CAS No.: 623117-42-0
M. Wt: 298.36
InChI Key: QVGIRCCAYPQEMP-SXGWCWSVSA-N
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Description

(Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Thiophen-2-ylmethylene Group: This step involves the use of thiophene derivatives and appropriate coupling reactions.

    Attachment of the (2-methylallyl)oxy Group: This can be done through etherification reactions using (2-methylallyl) alcohol and suitable catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds in the benzofuran family are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound may be explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry

Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-arylbenzofurans and 2-alkylbenzofurans share structural similarities.

    Thiophene Derivatives: Compounds such as 2-thiophenemethanol and 2-thiophenecarboxaldehyde are related in structure.

Uniqueness

The uniqueness of (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzofuran and thiophene derivatives.

Properties

IUPAC Name

(2Z)-6-(2-methylprop-2-enoxy)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-11(2)10-19-12-5-6-14-15(8-12)20-16(17(14)18)9-13-4-3-7-21-13/h3-9H,1,10H2,2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGIRCCAYPQEMP-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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